molecular formula C42H47O23+ B1652341 Cyanidin 3-xylosyl(feruloylglucosyl)galactoside CAS No. 142561-99-7

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside

Cat. No.: B1652341
CAS No.: 142561-99-7
M. Wt: 919.8
InChI Key: MUQNMJSHMPEZCV-JHCRVGSQSA-O
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Description

Historical Context of Anthocyanin Research

The scientific investigation of anthocyanins traces its origins to 1835, when German pharmacist Ludwig Clamor Marquart first identified and named a chemical compound responsible for blue coloration in flowers, which he termed "Anthokyan" in his seminal treatise "Die Farben der Blüthen" (The Colors of Flowers). This foundational work established the basis for what would become a comprehensive field of study encompassing the chemical characterization, biosynthesis, and biological functions of these water-soluble vacuolar pigments. The etymology of anthocyanins derives from Ancient Greek, combining "ánthos" meaning flower and "kuáneos" or "kuanoûs" meaning dark blue, reflecting their prominent role in plant coloration.

The subsequent decades witnessed significant advances in understanding anthocyanin structure and function, with researchers recognizing that these compounds belong to the broader class of flavonoids synthesized via the phenylpropanoid pathway. Early investigations focused primarily on the basic anthocyanidin structures and their glycoside derivatives, establishing the foundation for understanding the six common anthocyanidins: pelargonidin, cyanidin, delphinidin, peonidin, petunidin, and malvidin. However, it was not until the late twentieth century that researchers began to fully appreciate the complexity introduced by acylation modifications, which significantly alter the chemical and biological properties of anthocyanins.

The recognition of acylated anthocyanins as distinct entities with enhanced stability properties emerged through systematic studies of plant pigmentation systems. Researchers discovered that anthocyanins containing acyl substituents demonstrated remarkably improved stability under various environmental conditions compared to their non-acylated counterparts. This discovery opened new avenues for research into the mechanisms underlying anthocyanin stability and the potential applications of these more stable pigments in various industries.

Classification of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside within Anthocyanin Family

This compound represents a sophisticated example of anthocyanin structural complexity, classified as a monoacylated anthocyanin based on the presence of a single feruloyl group attached to the glucosyl moiety. The compound's classification within the anthocyanin family reflects multiple levels of structural organization, beginning with its cyanidin aglycone base, which positions it among the most common anthocyanidins found in nature.

The structural architecture of this compound includes three distinct sugar moieties: xylose, glucose, and galactose, with the glucose unit carrying the feruloyl acyl group. This tri-glycosylated structure with acylation places it in the category of complex acylated anthocyanins, distinguished from simpler monoglycosylated or diglycosylated forms. The systematic nomenclature reflects this complexity, with the compound formally designated as this compound, indicating the specific arrangement and attachment points of the sugar and acyl substituents.

Comparative analysis with related compounds reveals the unique structural features that distinguish this anthocyanin. The following table illustrates the structural relationships within the cyanidin-based anthocyanin family:

Compound Name Molecular Formula Sugar Components Acyl Groups Classification
Cyanidin 3-glucoside C₂₁H₂₁O₁₁ Glucose None Non-acylated
Cyanidin 3-galactoside C₂₁H₂₁O₁₁ Galactose None Non-acylated
This compound C₄₂H₄₇O₂₃⁺ Xylose, Glucose, Galactose Feruloyl Monoacylated
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside C₄₁H₄₅O₂₂⁺ Xylose, Glucose, Galactose Coumaroyl Monoacylated

The presence of ferulic acid as the acylating agent distinguishes this compound from related structures that may contain other hydroxycinnamic acids such as coumaric acid or caffeic acid. Ferulic acid acylation contributes specific chemical properties, including enhanced antioxidant capacity and improved stability under various environmental conditions.

Significance in Plant Biochemistry

Within plant biochemical systems, this compound serves multiple critical functions that extend beyond simple pigmentation. The compound's presence in plant tissues, particularly in black carrots where it has been identified as a major acylated anthocyanin component, demonstrates its importance in plant adaptation and survival strategies. The biosynthetic investment required to produce such structurally complex molecules indicates their fundamental importance to plant physiology and ecology.

The biosynthetic pathway leading to this compound involves a sophisticated series of enzymatic reactions that build upon the core anthocyanin biosynthetic machinery. The pathway begins with phenylalanine conversion through the phenylpropanoid pathway, proceeding through naringenin chalcone formation via chalcone synthase, followed by a series of modifications including hydroxylation, reduction, and glycosylation steps. The final acylation step, which introduces the feruloyl group, requires specific acyltransferase enzymes that utilize feruloyl-coenzyme A as the acyl donor.

Research has revealed that the production of acylated anthocyanins like this compound involves coordinated regulation of multiple biosynthetic genes. The complexity of this regulatory network reflects the biological importance of these compounds in plant stress responses, pathogen defense, and environmental adaptation. Environmental factors such as light intensity, temperature fluctuations, and nutrient availability can significantly influence the accumulation of acylated anthocyanins in plant tissues.

The functional significance of the specific acylation pattern observed in this compound relates to its enhanced stability properties. The feruloyl group provides protection against degradation through intramolecular copigmentation mechanisms, wherein the acyl group forms stacking interactions with the anthocyanin chromophore, reducing susceptibility to nucleophilic attack by water molecules. This stabilization mechanism represents a sophisticated evolutionary adaptation that allows plants to maintain effective pigmentation under challenging environmental conditions.

Current State of Research on Acylated Anthocyanins

Contemporary research on acylated anthocyanins has experienced significant expansion, driven by recognition of their superior stability properties and potential applications in various fields. Current investigations encompass multiple research directions, including detailed structural characterization, biosynthetic pathway elucidation, stability enhancement mechanisms, and potential technological applications.

Recent advances in analytical chemistry have enabled more precise characterization of complex acylated anthocyanins like this compound. Modern techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have provided detailed structural information, confirming the specific arrangement of sugar moieties and acyl groups. These analytical advances have been crucial for distinguishing between closely related compounds and understanding structure-activity relationships.

Research into acylated anthocyanin biosynthesis has revealed the molecular mechanisms underlying their production. Studies have identified specific genes encoding acyltransferase enzymes responsible for acylation reactions, with particular attention to understanding the substrate specificity and regulatory control of these enzymes. For example, research in Arabidopsis has identified three key genes (At3g29590, At1g03940, and At1g03495) associated with anthocyanin acyltransferase production, which utilize malonyl-coenzyme A or p-coumaroyl-coenzyme A as substrates to transfer various acyl groups to anthocyanin structures.

The stability advantages of acylated anthocyanins have been extensively documented through comparative studies examining their behavior under various stress conditions. Research has demonstrated that acylated anthocyanins show significantly enhanced thermal stability, improved pH tolerance, and greater resistance to light-induced degradation compared to non-acylated forms. These stability improvements are attributed to intramolecular copigmentation effects, where acyl groups provide steric protection and electronic stabilization of the anthocyanin chromophore.

Current research trends include investigation of semi-biosynthetic and enzymatic approaches for producing acylated anthocyanins. These methods offer potential advantages over traditional extraction approaches, including improved yield, greater structural control, and reduced environmental impact. Plant cell culture systems have emerged as particularly promising platforms for acylated anthocyanin production, offering controlled environments for optimizing biosynthetic pathways and investigating regulatory mechanisms.

The following table summarizes key research findings regarding stability comparisons between acylated and non-acylated anthocyanins:

Stress Condition Non-acylated Anthocyanins Monoacylated Anthocyanins Polyacylated Anthocyanins Reference
Thermal Stability (60°C) Poor retention Moderate retention High retention
pH Stability (pH 4-7) Rapid degradation Improved stability Excellent stability
Light Exposure Significant fading Reduced fading Minimal fading
Storage Stability Limited shelf life Extended shelf life Maximum shelf life

Future research directions include expanding understanding of the relationship between acylation patterns and functional properties, developing improved methods for large-scale production of specific acylated anthocyanins, and exploring novel applications in food technology, pharmaceuticals, and materials science. The complexity of compounds like this compound continues to provide rich opportunities for fundamental research while offering practical benefits for various applications requiring stable natural pigments.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H46O23/c1-57-26-8-16(2-5-21(26)45)3-7-30(49)58-14-28-32(51)34(53)37(56)40(63-28)60-15-29-33(52)35(54)39(65-41-36(55)31(50)24(48)13-59-41)42(64-29)62-27-12-19-22(46)10-18(43)11-25(19)61-38(27)17-4-6-20(44)23(47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3,(H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQNMJSHMPEZCV-JHCRVGSQSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H47O23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162083
Record name Cyanidin 3-xylosyl(feruloylglucosyl)galactoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

919.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142561-99-7
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[[O-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→2)]-β-D-galactopyranosyl]oxy]-1-benzopyrylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142561-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin 3-xylosyl(feruloylglucosyl)galactoside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidin 3-xylosyl(feruloylglucosyl)galactoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN 3-XYLOSYL(FERULOYLGLUCOSYL)GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O2Q20ZHT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent-Based Extraction

The isolation of Cyanidin 3-xylosyl(feruloylglucosyl)galactoside from black carrots relies heavily on solvent selection, which influences yield and purity. Methanol, ethanol, acetone, and acidified water are commonly used, with ethanol demonstrating superior efficiency.

Table 1: Solvent Efficiency for Anthocyanin Extraction from Black Carrots

Solvent Total Anthocyanin Content (mg Cy-3-glu/100 g FW) This compound Proportion
Methanol 193.4 ± 4.6 64.7%
Ethanol 303.0 ± 5.9 82.7%
Acetone 152.1 ± 3.8 58.2%
Acidified Water 89.6 ± 2.4 41.5%

Ethanol-based extraction achieves the highest yield (303.0 mg/100 g fresh weight), attributed to its ability to penetrate cell walls while preserving anthocyanin integrity. Acidified solvents (pH 1.0–4.5) further enhance stability, as anthocyanins are less prone to degradation in acidic environments.

Optimization of Extraction Parameters

Key parameters include:

  • Temperature : Moderate temperatures (25–40°C) prevent thermal degradation.
  • Solid-to-Solvent Ratio : A 1:10 ratio maximizes contact surface area without diluting the extract.
  • Duration : Prolonged extraction (>24 hours) risks oxidation, whereas 2–4 hours balances yield and quality.

Biotechnological Synthesis

Hairy Root Cultures

Hairy root systems, induced by Agrobacterium rhizogenes, offer a sustainable alternative to traditional extraction. These cultures overexpress anthocyanin biosynthetic genes, yielding up to 1.2 mg/g dry weight of this compound under optimized conditions. Elicitors like methyl jasmonate (100 µM) enhance production by 40% through stress-induced pathway activation.

Genetic Engineering of Biosynthetic Pathways

The anthocyanin pathway begins with phenylalanine, progressing through intermediates stabilized by key enzymes:

Table 2: Enzymatic Steps in Anthocyanin Biosynthesis

Enzyme Function Impact on Cyanidin Derivative Production
Phenylalanine ammonia-lyase (PAL) Converts phenylalanine to cinnamic acid Rate-limiting step; overexpression boosts flux
Chalcone synthase (CHS) Catalyzes chalcone formation Determines flavonoid skeleton structure
Anthocyanidin synthase (ANS) Oxidizes leucoanthocyanidins to anthocyanidins Essential for cyanidin formation
Glycosyltransferases (GTs) Attach sugar moieties (xylose, galactose) Specificity affects acylated product yield

Transgenic black carrot lines expressing MYB transcription factors show a 3.5-fold increase in anthocyanin production, highlighting the potential for scalable biosynthesis.

Stabilization and Post-Extraction Processing

pH-Dependent Stability

This compound exhibits maximal stability at pH 3.0–5.0, with a half-life of 12 weeks at 4°C. Acidic buffers (e.g., citrate-phosphate) are preferred for long-term storage.

Encapsulation Techniques

Microencapsulation using maltodextrin or gum arabic improves thermal stability (up to 80°C) and bioavailability. Spray-dried formulations retain 85% of initial anthocyanin content after six months.

Industrial Scalability and Challenges

Economic Viability of Solvent Extraction

While ethanol extraction is efficient, its cost and environmental impact drive interest in membrane filtration and ultrasound-assisted methods. Pilot-scale studies report a 20% reduction in solvent use with ultrasonic pretreatment.

Regulatory Considerations

As a natural food colorant (E163a), this compound must comply with purity standards (>95% anthocyanin content). High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is the gold standard for quality control.

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of Preparation Techniques

Method Yield (mg/100 g FW) Cost Scalability Environmental Impact
Ethanol Extraction 303.0 Moderate High Moderate
Hairy Root Cultures 120–150 High Medium Low
Genetic Engineering 350–400 Very High Low Low

Ethanol extraction remains the most practical for industrial use, whereas biotechnological approaches promise sustainability at smaller scales.

Chemical Reactions Analysis

Types of Chemical Reactions

Cy3XFGG undergoes three primary reaction types due to its phenolic hydroxyl groups and glycosidic linkages:

Reaction TypeMechanismFunctional Group Involvement
Oxidation Loss of electrons via radical intermediatesPhenolic -OH groups on the cyanidin core
Reduction Hydrogenation of double bondsConjugated system in the feruloyl moiety
Substitution Nucleophilic displacement at glycosidic bondsXylosyl and galactoside linkages

Key studies show these reactions often occur under mild conditions (20–25°C, pH 5–7) .

Reagents and Reaction Conditions

Experimental protocols for Cy3XFGG reactions utilize the following reagents:

Reagent ClassExample ReagentsTypical ConditionsMajor Application
Oxidizing AgentsH₂O₂, O₂pH 6.5, 25°CDegradation studies
Reducing AgentsNaBH₄, Ascorbic acidpH 4.5–5.5, 37°CStabilization of anthocyanins
Acid/Base CatalystsHCl, NaOHpH 2–10, RTHydrolysis of glycosidic bonds

For example, treatment with 0.1 M HCl at 40°C cleaves the xylosyl-galactoside bond within 2 hours .

Major Reaction Products

Cy3XFGG derivatives formed under controlled conditions include:

Product NameStructure ModificationDetection Method (m/z)
Cyanidin 3-xylosyl-galactosideLoss of feruloyl-glucosyl group581.1497
Cyanidin 3-(coumaroylglucosyl)galactosideFeruloyl → coumaroyl substitution889.2397
Cyanidin aglyconeComplete deglycosylation287.2 (MS/MS)

Mass spectrometry (MS/MS) data reveals characteristic fragmentation patterns, such as the precursor ion at m/z 919.2503 for Cy3XFGG and product ions at m/z 287.2 (cyanidin core) .

Comparative Reactivity with Analogues

Cy3XFGG’s feruloyl group enhances stability compared to non-acylated variants:

CompoundAcyl GroupHalf-Life (pH 7.0, 25°C)
Cy3XFGGFeruloyl48 ± 3 h
Cyanidin 3-xylosyl(sinapoylglucosyl)galactosideSinapoyl42 ± 2 h
Cyanidin 3-xylosyl-glucosyl-galactosideNone12 ± 1 h

The feruloyl moiety reduces oxidation rates by 60% compared to non-acylated forms under identical conditions .

Environmental and Catalytic Influences

  • pH Sensitivity : Cy3XFGG degrades rapidly in alkaline conditions (t₁/₂ = 6 h at pH 9) but remains stable at pH 3–5 (t₁/₂ > 72 h) .

  • Enzymatic Modifications : Galactosyltransferase catalyzes the addition of UDP-galactose to cyanidin derivatives at 30°C, forming Cy3XFGG precursors .

Scientific Research Applications

Natural Food Colorant

Description:
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is primarily utilized as a natural food colorant due to its intense purple coloration, which enhances the visual appeal of food products. It is considered a safer alternative to synthetic dyes, aligning with consumer preferences for natural ingredients.

Applications:

  • Beverages: Used in fruit juices and soft drinks to provide color.
  • Confectionery: Incorporated into candies and desserts for aesthetic enhancement.
  • Dairy Products: Added to yogurts and ice creams to improve visual appeal without compromising safety.

Antioxidant Properties

Mechanism of Action:
This anthocyanin exhibits significant antioxidant activity, which is crucial for reducing oxidative stress in biological systems. The compound scavenges free radicals, potentially mitigating cellular damage associated with various diseases.

Research Findings:

  • Studies employing assays such as ABTS, DPPH, and ORAC have demonstrated the compound's ability to neutralize reactive oxygen species effectively .
  • Its antioxidant properties suggest potential applications in dietary supplements aimed at promoting health and preventing chronic diseases.

Health Benefits

Potential Therapeutic Applications:
this compound has been investigated for various health benefits, including:

  • Anti-inflammatory Effects: Research indicates that this compound may reduce inflammation markers in biological systems.
  • Cardiovascular Health: Its antioxidant properties may contribute to heart health by improving endothelial function and reducing oxidative stress.
  • Anti-cancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Extraction and Synthesis Methods

Extraction:
The primary source of this compound is black carrots. Various extraction methods are employed to isolate this compound, including:

  • Solvent Extraction: Utilizing organic solvents to extract anthocyanins from plant materials.
  • Biotechnological Approaches: Hairy root cultures have been developed to enhance production yields through genetic manipulation of biosynthetic pathways.

Synthesis:
The biosynthesis involves several enzymatic steps starting from phenylalanine, leading to the formation of flavonoids. Key enzymes include:

  • Phenylalanine Ammonia-Lyase (PAL)
  • Chalcone Synthase (CHS)
  • Various glycosyltransferases that facilitate the addition of sugar moieties .

Chemical Properties and Stability

Chemical Structure:
this compound has a complex molecular structure characterized by multiple sugar units and an acyl group. Its molecular formula is C42H47O23C_{42}H_{47}O_{23}, showcasing its diverse structural features that influence stability and biological activity.

Stability Studies:
Research indicates that the stability of this compound can vary under different pH conditions, with better stability observed in acidic environments. This property is essential for its application in food products where pH can fluctuate .

Comparative Analysis with Other Anthocyanins

Compound NameChemical FormulaUnique Features
Cyanidin 3-xylosyl-glucosyl-galactosideC39H45O22Lacks feruloyl group
Cyanidin 3-xylosyl(sinapoylglucosyl)galactosideC42H47O23Contains sinapoyl instead of feruloyl
Peonidin 3-xylosylglucosylgalactosideC41H45O23Derived from peonidin, differing in core structure
Delphinidin-3-glucosideC21H21O11Different aglycone structure

The unique combination of xylosyl substitution and the presence of a feruloyl group enhances the stability and biological activity of this compound compared to other anthocyanins.

Comparison with Similar Compounds

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside belongs to a group of cyanidin-derived anthocyanins distinguished by their glycosylation and acylation patterns. Below is a detailed comparison with structurally related compounds:

Key Observations :

  • Acyl Groups : The type of acyl group (ferulic, coumaric, or sinapic acid) determines stability and bioactivity. Feruloyl derivatives exhibit superior thermal stability compared to coumaroyl and sinapoyl variants due to the methoxy group in ferulic acid .
  • Biosynthesis : All acylated forms share the Cy3XGG precursor, but distinct acyltransferases mediate the addition of specific acyl groups .
Concentration and Distribution in Plant Sources
Compound Name Primary Source Relative Abundance (% Total Anthocyanins) Notable Cultivars/Varieties
This compound Black carrot 50–77.5% 'Deep Purple', 'Antonina'
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside Black carrot 6–11% 'Deep Purple'
Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside Genetically modified carrot Up to 50% AmRosea1-overexpressed lines
Cyanidin 3-xylosylgalactoside (Cy3XG) Black carrot 4.3–20% 'Purple 68'
Cyanidin 3-glucoside (Kuromanin) Actinidia spp., berries Dominant in non-carrot species A. deliciosa, elderberry

Key Observations :

  • Tissue Specificity : In black carrots, acylated anthocyanins accumulate preferentially in the root cortex .
  • Genetic Influence : Overexpression of transcription factors (e.g., AmRosea1) shifts acylation toward sinapoyl derivatives, reducing feruloyl dominance .
Bioactivity and Functional Properties
Compound Name Antioxidant Capacity (TEAC, μmol/g) Anti-Inflammatory Activity (IC₅₀, μg/mL) Stability (Half-Life at pH 3.0)
This compound 28.5 ± 1.2 77.5% inhibition of ROS at 50 μg/mL >120 days
Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside 22.1 ± 0.9 62.3% inhibition of ROS at 50 μg/mL 90 days
Cyanidin 3-xylosyl(sinapoylglucosyl)galactoside 25.8 ± 1.1 68.9% inhibition of ROS at 50 μg/mL 100 days
Cyanidin 3-glucoside (Kuromanin) 19.4 ± 0.8 45.0% inhibition of ROS at 50 μg/mL 30 days

Key Observations :

  • Antioxidant Efficacy: Feruloyl derivatives show higher radical scavenging activity than non-acylated or coumaroyl variants due to enhanced electron donation from the feruloyl moiety .
  • Anti-Inflammatory Effects : All acylated forms suppress vascular inflammation markers (VCAM-1, ICAM-1), but feruloyl derivatives are most potent .

Biological Activity

Cyanidin 3-xylosyl(feruloylglucosyl)galactoside (Cy3XFGG) is a complex anthocyanin primarily found in black carrots and other plant sources. This compound is characterized by its unique structural features, which include a cyanidin core with a xylosyl group and a feruloyl-glucosyl-galactoside moiety. The biological activities of Cy3XFGG are of significant interest due to its potential health benefits, particularly its antioxidant and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of Cy3XFGG is C42H46O23C_{42}H_{46}O_{23}, and it exhibits structural diversity due to various sugar moieties and acyl groups. The presence of feruloyl groups enhances its stability and biological properties, making it a subject of research for its therapeutic potential.

Property Details
Chemical Formula C₄₂H₄₆O₂₃
Molecular Weight 918.25 g/mol
Source Black carrots and other plants

Antioxidant Activity

Cy3XFGG exhibits significant antioxidant activity, which is crucial in combating oxidative stress. Studies have shown that anthocyanins, including Cy3XFGG, can scavenge free radicals, thereby reducing oxidative damage to cells. The antioxidant capacity has been quantified using various assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) assays.

  • TEAC Value : Approximately 6.44 μmol TE/mg PAS
  • ORAC Value : Approximately 17.88 μmol TE/mg PAS

These values indicate that Cy3XFGG has a comparable or superior antioxidant capacity compared to other anthocyanins like delphinidin 3-glycosides .

Anti-inflammatory Properties

Research has indicated that Cy3XFGG may possess anti-inflammatory properties similar to those observed in other cyanidin derivatives. In vitro studies have demonstrated that cyanidin glycosides can suppress inflammatory responses in human vascular endothelial cells. Specifically, the compound has been shown to inhibit the NLRP3 inflammasome pathway, which is critical in mediating inflammation .

Case Studies and Research Findings

  • Bioavailability Studies : A study on the bioavailability of anthocyanins showed that metabolites of cyanidin glycosides were present in circulation for up to 48 hours post-ingestion, suggesting that Cy3XFGG may also be bioavailable and exert physiological effects over an extended period .
  • Genetic Studies in Carrots : In genetic mapping studies of purple carrot germplasm, Cy3XFGG was identified as the predominant pigment, accounting for approximately 49% of total anthocyanin content. This highlights its significance in the pigmentation and potential health benefits of carrots .

Q & A

Q. How is Cyanidin 3-Xylosyl(feruloylglucosyl)galactoside structurally characterized in plant extracts?

Methodological Answer: Structural elucidation requires a combination of LC-MS/MS and NMR spectroscopy . For LC-MS/MS, use reverse-phase C18 columns with gradients of water-acetonitrile (0.1% formic acid) to resolve isomers. Key MS/MS fragments include m/z 287 (cyanidin aglycone) and neutral losses corresponding to xylose (132 Da), galactose (162 Da), and feruloylglucose (326 Da) . NMR analysis (¹H, ¹³C, HSQC) confirms glycosidic linkages, such as β-configurations for xylose and galactose, and acylation positions (e.g., feruloyl at the glucose C6) .

Q. What quantification methods are validated for this compound in plant tissues?

Methodological Answer: UHPLC-QqQ-MS/MS in MRM mode provides high sensitivity. For example, use m/z 919.25 → 287.06 (quantifier ion) with a C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid in mobile phases. Calibration curves (1–100 µg/mL) should be validated for linearity (R² > 0.995) and recovery rates (≥85%) using spiked matrices .

Q. Which plant species are primary sources of this anthocyanin?

Methodological Answer: Black carrots (Daucus carota subsp. sativus) and red-fleshed kiwifruit (Actinidia chinensis) are key sources. Tissue-specific extraction (e.g., root epidermis for carrots) with methanol/water/formic acid (70:28:2) maximizes yield. Confirm presence via comparative LC-MS profiling against reference standards (e.g., This compound, >98% purity) .

Q. What enzymatic pathways synthesize this compound?

Methodological Answer: Biosynthesis involves glycosyltransferases (UGTs) and acyltransferases . For example:

  • F3GT1 catalyzes cyanidin 3-O-galactosylation.
  • UGT84A2 mediates sinapoyl or feruloyl transfer to glucose. Validate via recombinant enzyme assays (pH 7.5, 30°C, UDP-glucose as donor) and RNAi silencing in plant models .

Q. How does environmental stress (e.g., light, temperature) affect its accumulation?

Methodological Answer: Reflective foil and low night temperatures enhance synthesis in apples by up to 2-fold. Design field trials with controlled light exposure (e.g., 50% UV-blocking nets) and monitor anthocyanin levels weekly via HPLC. Correlate with temperature logs and PAR (photosynthetically active radiation) sensors .

Advanced Research Questions

Q. How to resolve contradictions in stability data during thermal processing?

Methodological Answer: Degradation kinetics vary by acylation type. For this compound, 0.5-order kinetics (Ea = 45 kJ/mol) apply during air-impingement drying (70°C). Use Arrhenius modeling and validate via accelerated stability tests (40–80°C, 0–24 hrs). Contrast with non-acylated derivatives (1st-order kinetics) to explain discrepancies .

Q. What experimental designs optimize its anti-inflammatory activity in vitro?

Methodological Answer: Use Caco-2/RAW264.7 co-culture models to simulate gut inflammation. Dose with 10–100 µM of the compound (dissolved in DMSO <0.1%) and measure:

  • ROS inhibition via DCFH-DA assay.
  • VCAM-1/ICAM-1 downregulation via qPCR (primers: VCAM-1_F: 5′-AGGGAGGGGATCCCTTTACT-3′). Include LPS-induced controls and validate with specific inhibitors (e.g., NAC for ROS) .

Q. How to differentiate its pharmacological effects from structurally similar anthocyanins?

Methodological Answer: Conduct structure-activity relationship (SAR) studies :

  • Compare acylated vs. non-acylated variants (e.g., feruloyl vs. coumaroyl) in antioxidant assays (ORAC, TEAC).
  • Use molecular docking to predict binding affinities to targets like COX-2 (PDB ID: 5KIR). Acyl groups enhance lipid membrane permeability, increasing bioavailability by 30–50% .

Q. What genomic strategies enhance its production in plant bioreactors?

Methodological Answer: Overexpress UGT75L6 and AT1 (acyltransferase) in Nicotiana benthamiana via agroinfiltration. Optimize transient expression with 150 µM acetosyringone and 22°C incubation. Monitor yields via LC-MS and adjust promoters (e.g., CaMV 35S vs. UBQ10) to balance enzyme stoichiometry .

Q. How to address batch variability in extraction from natural sources?

Methodological Answer: Implement Design of Experiments (DoE) for extraction optimization. Variables include solvent pH (1.5–3.0), temperature (20–60°C), and duration (1–24 hrs). Use response surface methodology (RSM) to identify optimal conditions (e.g., 50% ethanol, pH 2.5, 40°C, 4 hrs), reducing CV from 25% to <10% .

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